7-Bromo-2-methylchromane
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Overview
Description
7-Bromo-2-methylchromane is an organic compound with the molecular formula C10H11BrO. It is a derivative of chromane, where a bromine atom is substituted at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylchromane typically involves the bromination of 2-methylchromane. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the chromane ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylchromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylchromane.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 7-bromo-2-methylchromanone.
Reduction: Formation of 2-methylchromane.
Substitution: Formation of 7-substituted-2-methylchromane derivatives.
Scientific Research Applications
7-Bromo-2-methylchromane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylchromane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. Pathways involved may include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
2-Methylchromane: Lacks the bromine substitution, resulting in different reactivity and biological activity.
7-Bromo-2-methylchromanone: An oxidized form with distinct chemical properties.
7-Bromo-2-methylquinoline: Contains a nitrogen atom in the ring, leading to different electronic and steric effects.
Uniqueness: 7-Bromo-2-methylchromane is unique due to the presence of both a bromine atom and a methyl group, which confer specific reactivity patterns and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile scaffold in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H11BrO |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
7-bromo-2-methyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11BrO/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7H,2-3H2,1H3 |
InChI Key |
INMVXXNDMQTHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
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